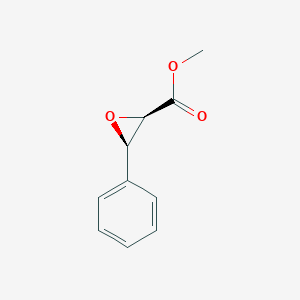

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

説明

特性

CAS番号 |

19190-80-8 |

|---|---|

分子式 |

C10H10O3 |

分子量 |

178.18 g/mol |

IUPAC名 |

methyl (2R,3S)-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |

InChIキー |

HAFFKTJSQPQAPC-DTWKUNHWSA-N |

SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

異性体SMILES |

COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |

正規SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

他のCAS番号 |

115794-67-7 |

同義語 |

methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |

製品の起源 |

United States |

準備方法

Reaction Mechanism

The reaction proceeds via a titanium-centered transition state, where the DET ligand induces asymmetry. The oxophilic titanium coordinates to the epoxide oxygen, while the peroxo group attacks the less substituted carbon of the alkene precursor, methyl cinnamate. This step determines the (2R,3S) configuration through stereoelectronic control.

Optimized Protocol

-

Reagents :

-

Methyl cinnamate (1.0 eq)

-

Ti(OiPr)₄ (1.2 eq)

-

DET (1.1 eq)

-

TBHP (1.5 eq) in dichloromethane

-

-

Conditions :

-

Temperature: −20°C

-

Reaction time: 24–48 hours

-

-

Workup :

-

Quenching with saturated NaHCO₃

-

Extraction with ethyl acetate

-

Column chromatography (hexane:ethyl acetate, 8:2)

-

Table 1 : Sharpless Epoxidation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Ti(OiPr)₄/DET |

| Oxidant | TBHP |

| Solvent | Dichloromethane |

| Temperature | −20°C |

| Enantiomeric Excess | >98% |

Organocatalytic Epoxidation

Recent advances employ chiral organocatalysts to avoid transition metals. Two prominent strategies are highlighted:

Hypervalent Iodine-Mediated Epoxidation

A hypervalent iodine reagent, generated in situ from iodosobenzene and triflic acid, facilitates epoxidation under mild conditions.

Chromium-Salen Complex Catalysis

Macrocyclic Cr(III)-salen complexes enable recyclable catalysis for epoxide synthesis:

-

Catalyst : Cr(III)-salen complex (0.005 eq)

-

Reagents :

-

Methyl cinnamate (1.0 eq)

-

Aniline (0.6 eq) as nucleophile

-

-

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 25–30°C

-

Reaction time: 3 hours

-

Table 2 : Organocatalytic Methods Comparison

| Method | Catalyst | ee | Yield |

|---|---|---|---|

| Hypervalent Iodine | Imidazolidinone triflate | 92% | 78% |

| Cr(III)-Salen | Macrocyclic complex | 89% | 82% |

Biocatalytic Approaches

Industrial-scale production favors biocatalysts for sustainability. Lipases and epoxide hydrolases are engineered to achieve high enantioselectivity:

Lipase-Catalyzed Kinetic Resolution

Epoxide Hydrolase-Mediated Synthesis

-

Enzyme : Aspergillus niger epoxide hydrolase

-

Substrate : Styrene oxide derivatives

-

Conditions :

-

Phosphate buffer (pH 8.0), 30°C

-

-

Outcome :

Chiral Resolution of Racemic Mixtures

When racemic methyl 3-phenyloxirane-2-carboxylate is synthesized, resolution techniques isolate the (2R,3S)-isomer:

Diastereomeric Salt Formation

Enzymatic Dynamic Kinetic Resolution

-

Enzyme : Pseudomonas fluorescens esterase

-

Conditions :

-

pH 7.5, 25°C

-

Continuous racemization via base (K₂CO₃)

-

-

Outcome :

Table 3 : Resolution Method Efficacy

| Method | ee | Yield |

|---|---|---|

| Diastereomeric Salt | 98% | 35% |

| Enzymatic DKR | 99% | 85% |

Industrial-Scale Process Optimization

The patent US6653501B2 details a multi-step resolution process adaptable to bulk production:

HCl-Mediated Cyclization

-

Step 1 :

-

React methyl trans-3-phenylglycidate (2.4 kg) with HCl gas in chloroform.

-

Stir for 3 hours at room temperature.

-

Concentrate under reduced pressure (−40°C).

-

-

Intermediate : Chlorohydrin derivative.

化学反応の分析

Types of Reactions

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted oxirane derivatives .

科学的研究の応用

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

Medicine: It serves as a precursor for the synthesis of drugs, including coronary vasodilators like diltiazem.

作用機序

The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with the active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate specificity, depending on the enzyme involved .

類似化合物との比較

Ethyl (2R,3S)-3-Phenyloxirane-2-Carboxylate

- CAS : 2272-55-1

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Key Differences :

- The ethyl ester substituent increases molecular weight by 14.03 g/mol compared to the methyl analog, marginally enhancing lipophilicity.

- Ethyl derivatives generally exhibit higher boiling points and lower volatility than methyl esters due to increased van der Waals interactions.

- Applications : Used as a flavoring agent (e.g., strawberry glycidate, FEMA 2454) in the food industry .

- Hazards : Classified as flammable (H228) and toxic to aquatic life (H411) .

Methyl (2R,3S)-3-(4-Methoxyphenyl)Oxirane-2-Carboxylate

- CAS : 96125-49-4

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- Key Differences :

- The 4-methoxy group on the phenyl ring introduces electron-donating effects, altering reactivity in nucleophilic ring-opening reactions.

- Increased molecular weight (+30.03 g/mol vs. methyl phenyloxirane) and polarity due to the methoxy substituent, enhancing solubility in polar solvents.

- Applications : Serves as a precursor in synthesizing chiral pharmaceuticals, leveraging its para-substituted aromatic system .

Ethyl 3-Phenylglycidate (Strawberry Glycidate)

- CAS : 121-39-1

- Molecular Formula : C₁₁H₁₂O₃

- Stereoisomers : Includes (2R,3R), (2R,3S), (2S,3R), and (2S,3S) configurations .

- Key Differences :

Structural and Functional Analysis

Stereochemical Impact

Substituent Effects

- Methoxy Group : Enhances electron density on the aromatic ring, accelerating electrophilic substitutions but reducing epoxide ring strain compared to unsubstituted phenyl derivatives .

Comparative Data Table

*Estimated based on structural analogs.

生物活性

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate, an organic compound with a unique stereochemistry, is characterized by its epoxide ring and ester functional group. Its molecular formula is C10H10O3, and it has a molecular weight of 178.18 g/mol. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a chiral building block in pharmaceuticals.

The compound features:

- Epoxide Ring : The three-membered oxirane structure makes it highly reactive towards nucleophiles.

- Chirality : The (2R,3S) configuration influences its biological interactions and reactivity.

The biological activity of methyl (2R,3S)-3-phenyloxirane-2-carboxylate is largely attributed to its mechanism of action involving:

- Nucleophilic Attack : The epoxide ring can undergo nucleophilic attack, leading to covalent modifications of biological targets such as enzymes. This can inhibit enzyme activity or alter substrate specificity.

- Enzyme Interaction : The compound's ability to form covalent bonds with the active sites of enzymes suggests potential applications in drug development, particularly as an inhibitor of specific biochemical pathways.

Case Studies and Data Analysis

Research on compounds structurally similar to methyl (2R,3S)-3-phenyloxirane-2-carboxylate reveals insights into its potential applications:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate | Antimicrobial, Anticancer | Covalent bonding with enzymes |

| Ethyl 3-phenyloxirane-2-carboxylate | Enzyme inhibition | Nucleophilic attack on active sites |

| Methyl 3-methyl-3-phenyloxirane-2-carboxylate | Altered reactivity profile | Interaction with nucleophiles |

Synthesis and Applications

The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves methods that ensure high enantioselectivity. Its applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。